3-Nitro-4,5-bis(trimethylsilyl)isoxazole
Description
Evolution of Synthetic Strategies for Functionalized Isoxazoles
The synthesis of functionalized isoxazoles has evolved considerably from early methods, which often required harsh conditions and offered limited control over regioselectivity. nih.gov The classical approach involves the condensation of a β-dicarbonyl compound with hydroxylamine. youtube.com While effective for certain substitution patterns, this method's utility is limited by the availability of the starting dicarbonyl compounds.
A major advancement in isoxazole (B147169) synthesis has been the widespread adoption of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. maynoothuniversity.ienih.govyoutube.comchem-station.commdpi.com This powerful and highly convergent method allows for the direct construction of the isoxazole ring with a high degree of control over the substitution pattern. Nitrile oxides, which are typically generated in situ from precursors like hydroximoyl chlorides or nitroalkanes, react with a variety of alkynes to furnish the corresponding isoxazoles. chem-station.combeilstein-journals.org The regioselectivity of this reaction is a key consideration, and modern advancements have introduced catalytic systems, including copper and ruthenium catalysts, to enhance both reaction rates and regiochemical control, particularly for the synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov
Further diversification of synthetic routes has come from the development of solvent-free and environmentally friendly methods, such as those employing nano-titania as a recyclable catalyst for the synthesis of nitro-substituted styrylisoxazoles. ias.ac.in Tandem reactions, where multiple bond-forming events occur in a single pot, have also emerged as an efficient strategy for constructing complex isoxazole derivatives. researchgate.net
| Synthetic Method | Description | Advantages | Key References |
| Condensation | Reaction of β-dicarbonyl compounds with hydroxylamine. | Classical, straightforward for certain substrates. | youtube.com |
| 1,3-Dipolar Cycloaddition | Reaction of nitrile oxides with alkynes. | High convergency, good control over substitution. | maynoothuniversity.ienih.govyoutube.comchem-station.commdpi.com |
| Catalytic Cycloaddition | Use of transition metals (e.g., Cu, Ru) to control regioselectivity. | Improved yields and regioselectivity, milder conditions. | beilstein-journals.orgnih.gov |
| Solvent-Free Synthesis | Utilization of solid catalysts like nano-titania. | Environmentally friendly, catalyst recyclability. | ias.ac.in |
Significance of Organosilicon Substituents in Heterocyclic Frameworks
The incorporation of organosilicon moieties, such as the trimethylsilyl (B98337) (TMS) group, into heterocyclic frameworks has become a valuable strategy in organic synthesis. thieme-connect.com The TMS group can serve multiple roles. Firstly, it can act as a sterically bulky directing group, influencing the regioselectivity of subsequent reactions on the heterocyclic ring. thieme-connect.com Secondly, the C-Si bond can be selectively cleaved under specific conditions to introduce a wide range of other functional groups, making silylated heterocycles versatile synthetic intermediates. nih.gov This process, known as protodesilylation, is often achieved with fluoride (B91410) sources or under acidic or basic conditions. nih.gov
In the context of alkynes used in cycloaddition reactions, a terminal TMS group can serve as a protecting group for the terminal C-H bond, preventing unwanted side reactions. thieme-connect.com Furthermore, the electronic effects of the silicon atom can influence the reactivity of the adjacent triple bond. thieme-connect.com The presence of two TMS groups, as in bis(trimethylsilyl)acetylene (B126346), imparts thermal stability and offers a symmetrical, yet reactive, substrate for cycloaddition reactions. nih.gov The resulting bis(silylated) heterocycles are valuable precursors for further functionalization at two distinct positions.
| Function of Trimethylsilyl (TMS) Group | Description | Synthetic Utility | Key References |
| Steric Directing Group | The bulk of the TMS group influences the approach of reagents. | Controls regioselectivity of further reactions. | thieme-connect.com |
| Masked Functionality | The C-Si bond can be selectively cleaved and replaced. | Allows for late-stage functionalization of the heterocycle. | nih.gov |
| Protecting Group | Protects terminal alkynes from unwanted reactions. | Enables selective reactions at other sites in the molecule. | thieme-connect.com |
| Reactivity Modifier | Electronic effects of silicon influence adjacent functional groups. | Can enhance or alter the reactivity of the heterocyclic core. | thieme-connect.com |
Academic Research Trajectory and Rationale for 3-Nitro-4,5-bis(trimethylsilyl)isoxazole
Direct academic research focusing exclusively on this compound is not extensively documented in the public literature. However, its existence and synthetic rationale can be inferred from established principles of isoxazole chemistry and the reactivity of its constituent precursors. The structure is of academic interest due to the convergence of three distinct functional groups on a single heterocyclic core: a nitro group, which is a strong electron-withdrawing group, and two versatile trimethylsilyl groups.
The most plausible synthetic route to this compound is the 1,3-dipolar cycloaddition of a nitro-bearing nitrile oxide with bis(trimethylsilyl)acetylene. The required nitrile oxide precursor would likely be nitroformonitrile oxide, which can be generated from appropriate starting materials. The cycloaddition would proceed as follows:
Plausible Synthesis of this compound
The rationale for investigating such a compound stems from its potential as a versatile building block. The nitro group at the 3-position significantly influences the electronic properties of the isoxazole ring, making it susceptible to nucleophilic attack or modification. The two trimethylsilyl groups at the 4- and 5-positions are prime handles for subsequent, selective functionalization. For instance, selective desilylation could be achieved to introduce different substituents at these two positions, leading to a library of highly functionalized isoxazole derivatives that would be difficult to access through other synthetic routes.
An alternative, though likely more challenging, approach could involve the synthesis of 4,5-bis(trimethylsilyl)isoxazole followed by nitration. However, controlling the regioselectivity of the nitration on a pre-formed, silylated isoxazole ring could be problematic and may lead to a mixture of products or desilylation under harsh nitrating conditions.
While specific experimental data for this compound is scarce, the properties of related compounds suggest it would be a stable, yet highly reactive, intermediate for organic synthesis.
| Precursor | Role in Synthesis | Relevant Chemistry | Key References |
| Bis(trimethylsilyl)acetylene | Dipolarophile providing the C4-C5 backbone. | Stable, symmetrical alkyne for cycloadditions. | nih.govnih.gov |
| Nitroformonitrile oxide | 1,3-dipole providing the C3-N-O fragment and the nitro group. | In situ generation and cycloaddition. | scilit.com |
Structure
3D Structure
Properties
CAS No. |
96914-19-1 |
|---|---|
Molecular Formula |
C9H18N2O3Si2 |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
trimethyl-(3-nitro-4-trimethylsilyl-1,2-oxazol-5-yl)silane |
InChI |
InChI=1S/C9H18N2O3Si2/c1-15(2,3)7-8(11(12)13)10-14-9(7)16(4,5)6/h1-6H3 |
InChI Key |
VKIGBNSIBXYHKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(ON=C1[N+](=O)[O-])[Si](C)(C)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Nitro 4,5 Bis Trimethylsilyl Isoxazole
Precursor Design and Advanced Retrosynthetic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. youtube.com For 3-Nitro-4,5-bis(trimethylsilyl)isoxazole, the most logical and convergent retrosynthetic disconnection involves the [3+2] cycloaddition reaction, a cornerstone in the synthesis of five-membered heterocycles like isoxazoles. researchgate.netresearchgate.net
The primary disconnection breaks the isoxazole (B147169) ring at the C3-C4 and O-C5 bonds, identifying a nitrile oxide as the three-atom component (the 1,3-dipole) and a substituted alkyne as the two-atom component (the dipolarophile).
Proposed Retrosynthetic Pathway:
Target Molecule: this compound
Key Disconnection: 1,3-Dipolar Cycloaddition
Precursors:
Dipole: Nitroacetonitrile (B168470) oxide (derived from a nitro-containing precursor).
Dipolarophile: Bis(trimethylsilyl)acetylene (B126346).
This approach is highly strategic as bis(trimethylsilyl)acetylene is a common and readily available silylated alkyne. The main synthetic challenge is the generation and in situ reaction of the unstable nitroacetonitrile oxide.
Direct Ring Construction Approaches
The direct construction of the isoxazole ring is the most efficient strategy for synthesizing the target molecule. This is predominantly achieved through cycloaddition reactions, although other heterocyclization methods can also be considered.
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the most widely used and versatile method for constructing the isoxazole ring system. nih.govyoutube.com This reaction typically proceeds via a concerted pericyclic mechanism. nih.gov
This pathway represents the most direct application of the retrosynthetic analysis discussed previously. The synthesis involves the in situ generation of a nitrile oxide from a nitro-precursor, which then reacts with a silyl-substituted alkyne.
Nitrile Oxide Generation: Nitrile oxides are often generated from precursor compounds like hydroximoyl chlorides or primary nitroalkanes. nih.govrsc.org For the target molecule, a precursor such as nitro(chloro)acetaldoxime would be required. Dehydrochlorination of this precursor, typically with a non-nucleophilic base like triethylamine, would generate the highly reactive nitroacetonitrile oxide in the presence of the dipolarophile.
Cycloaddition: The generated nitroacetonitrile oxide would then undergo a [3+2] cycloaddition with bis(trimethylsilyl)acetylene. The regioselectivity of this reaction is a critical consideration, though for a symmetrical alkyne like bis(trimethylsilyl)acetylene, only one regioisomeric product is possible.
Table 1: Representative Reactants for Cycloaddition
| Component | Structure | Role |
|---|---|---|
| Nitro(chloro)acetaldoxime | O₂N-C(Cl)=N-OH | Nitrile Oxide Precursor |
| Bis(trimethylsilyl)acetylene | (CH₃)₃Si-C≡C-Si(CH₃)₃ | Silylated Dipolarophile |
This method provides a direct route to the fully substituted isoxazole core.
An alternative cycloaddition strategy involves the use of silyl (B83357) nitronates, which are silyl ethers of nitronic acids. nih.gov These compounds can react with electron-deficient alkenes to form isoxazolines, the partially saturated analogues of isoxazoles. researchgate.net
The general process involves:
Formation of a nitronate anion from a primary nitroalkane using a base.
Trapping of the nitronate anion with a silyl chloride (e.g., triisopropylsilyl chloride) to form the silyl nitronate.
[3+2] cycloaddition of the silyl nitronate with an alkene.
This approach has shown superiority in certain cases, providing cycloadducts in greater yield and selectivity compared to some nitrile oxide methods. researchgate.net However, for the synthesis of this compound, this method has two significant limitations:
It requires an alkene dipolarophile, which would necessitate starting with bis(trimethylsilyl)ethylene and would lead to an isoxazoline (B3343090). A subsequent oxidation step would be required to form the aromatic isoxazole ring.
The reaction works best with electrophilic (electron-poor) alkenes, and bis(trimethylsilyl)ethylene is not strongly electrophilic.
Therefore, while a valuable method for certain isoxazoline structures, it is a less direct route for the target compound.
To improve reaction rates, yields, and regioselectivity, various catalytic systems have been developed for 1,3-dipolar cycloadditions. rsc.org
Metal-Catalyzed Variants: Transition metals, particularly copper(I), have been extensively used to catalyze the cycloaddition of nitrile oxides with terminal alkynes. nih.gov These catalysts are believed to work by forming a copper acetylide intermediate, which then reacts with the nitrile oxide. While highly effective for terminal alkynes, their application to internal, sterically hindered alkynes like bis(trimethylsilyl)acetylene can be challenging. Other metals like rhodium and gold have also been explored for mediating isoxazole synthesis. rsc.orgresearchgate.netdntb.gov.ua
Metal-Free Variants: In alignment with the principles of green chemistry, metal-free approaches have gained significant attention. nih.gov These methods often rely on alternative energy sources or reaction media. For instance, microwave irradiation or ultrasound can be used to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov The use of environmentally benign solvents like water can also promote the reaction. nih.gov
Table 2: Comparison of Cycloaddition Variants
| Method | Catalyst/Condition | Advantages | Disadvantages |
|---|---|---|---|
| Thermal | High Temperature | Simple, no catalyst needed | Often low regioselectivity, harsh conditions |
| Metal-Catalyzed | Cu(I), Rh(III), Au(I) | High regioselectivity, mild conditions rsc.orgrsc.org | Catalyst toxicity, cost, removal from product nih.gov |
For the synthesis of this compound, a metal-free approach using microwave assistance could be a promising strategy to overcome the potential steric hindrance and achieve efficient cycloaddition.
Beyond cycloaddition, other heterocyclization reactions can be envisioned for constructing the nitroisoxazole ring. A notable method involves the reaction of unsaturated compounds with a nitrite (B80452) source. For instance, the synthesis of 3-nitroisoxazoles has been reported through the treatment of acetylene (B1199291) derivatives or 1,3-dihalogenoalkenes with sodium nitrite. scilit.com
A plausible, albeit less conventional, route could involve a precursor like 1,4-bis(trimethylsilyl)but-1-yn-3-one. Conversion of the ketone to an oxime, followed by reaction with a nitrating agent, could potentially lead to a cyclization cascade forming the desired isoxazole ring. Another approach could involve the reaction of a silylated 1,3-diketone equivalent with a reagent that provides both the nitrogen and oxygen atoms of the ring and the nitro group, though such a one-step process would be highly complex. The reductive heterocyclization of precursors like bis(2-nitrophenyl)isoxazoles has been explored, but this is a transformation of a pre-formed isoxazole ring rather than a de novo synthesis. nih.gov
These alternative heterocyclization methods are generally less direct and less explored for heavily substituted systems like the target molecule compared to the well-established 1,3-dipolar cycloaddition protocols.
Heterocyclization Reactions Involving Nitro and Silyl Precursors
Strategies with Tetranitromethane Complexes and Electrophilic Alkenes
A potent strategy for synthesizing nitro-functionalized isoxazoles involves the reaction of electrophilic alkenes with tetranitromethane (TNM) complexes. nih.gov An efficient approach utilizes a tetranitromethane-triethylamine (TNM-TEA) complex for the heterocyclization of electrophilic alkenes to afford 3-EWG-5-nitroisoxazoles, where EWG is an electron-withdrawing group. nih.gov This methodology could be adapted for the synthesis of the target compound by employing a suitably substituted electrophilic alkene.
The proposed synthetic pathway would begin with an alkene bearing two trimethylsilyl (B98337) groups at the double bond and an adjacent electron-withdrawing group. The reaction with the TNM-TEA complex would then proceed to form the 5-nitroisoxazole ring. Subsequent modification might be necessary to achieve the desired 3-nitro substitution pattern. The reaction of 5-nitroisoxazoles with various nucleophiles has been demonstrated to proceed smoothly, indicating the utility of these intermediates in creating diverse isoxazole derivatives. nih.gov
| Substrate Type | Reagent | Conditions | Product Type | Ref |
| Electrophilic Alkenes | Tetranitromethane-Triethylamine (TNM-TEA) Complex | Acetonitrile, Reflux | 5-Nitroisoxazoles | nih.gov |
| Amide-substituted Alkene | Hydroquinone, K2CO3 | Acetonitrile, Reflux, 6h | Bis(isoxazole) | nih.gov |
Condensation Reactions of Primary Nitro Compounds with Activated Silicon-Containing Substrates
The condensation of primary nitro compounds with 1,3-dicarbonyl compounds or their equivalents is a foundational and versatile method for isoxazole synthesis. kubikat.orgunifi.itrsc.orgyoutube.com This approach can be tailored for the synthesis of this compound by using a silicon-containing substrate. The reaction generally involves the condensation of a primary nitro compound, which provides the N-O and C3-N components of the isoxazole, with a three-carbon unit that forms the C4-C5-O portion of the ring. researchgate.net
One plausible route involves the reaction of a primary nitro compound with an activated silicon-containing substrate, such as a bis(trimethylsilyl)-substituted 1,3-diketone. The condensation, often catalyzed by a base, would lead to the formation of the isoxazole ring. documentsdelivered.com Copper(II) salts have also been shown to catalyze such condensations, particularly with terminal alkynes, reducing reaction times and favoring the cycloaddition pathway over other side reactions. unifi.itresearchgate.net The use of a bis(trimethylsilyl)acetylene as the dipolarophile in a 1,3-dipolar cycloaddition with a nitrile oxide (generated in situ from a primary nitro compound) represents another viable strategy. researchgate.net
Recent developments have demonstrated that these condensation reactions can be performed under environmentally friendly conditions, for example, using water as a solvent at room temperature, to yield 3,4,5-trisubstituted isoxazoles. nih.gov
| Nitro Compound | Substrate | Catalyst/Conditions | Product | Ref |
| Ethyl nitroacetate | Electron-deficient olefins | Base (e.g., DABCO), Cu(II) salts | Isoxazole derivatives | unifi.it |
| Primary nitro compounds | 3-Oxetanone | - | Isoxazole-4-carbaldehydes | rsc.orgresearchgate.net |
| Primary nitro compounds | Terminal acetylenes | Copper/base catalytic system | 3,5-disubstituted isoxazoles | researchgate.net |
| Hydroximoyl chlorides | 1,3-Diketones | Water, Mild base, RT | 3,4,5-trisubstituted isoxazoles | nih.gov |
Strategic Post-Synthetic Functionalization of Isoxazole Scaffolds
An alternative to constructing the fully substituted ring in one step is the sequential functionalization of a simpler isoxazole core. This allows for controlled, stepwise introduction of the required nitro and trimethylsilyl groups.
Regioselective Introduction of Nitro Functionality onto Bis(trimethylsilyl)isoxazole
This strategy commences with a 4,5-bis(trimethylsilyl)isoxazole precursor. The subsequent introduction of a nitro group at the C3 position would be achieved through an electrophilic nitration reaction. The success of this approach hinges on the regioselectivity of the nitration. The electronic properties of the isoxazole ring and the directing effects of the two trimethylsilyl groups would govern the position of nitration. While the isoxazole ring itself can be susceptible to nitration, achieving selectivity at the C3 position in the presence of two bulky silyl groups at C4 and C5 requires carefully controlled conditions. Mild nitrating agents and specific solvent systems, such as an aqueous solution of sodium dodecylsulfate with dilute nitric acid, have been shown to afford high regioselectivity in the nitration of other aromatic compounds. rsc.org
Directed C-H Silylation and Other Silyl Group Introduction Methods on Nitroisoxazoles
Conversely, one could begin with a 3-nitroisoxazole (B15234883) precursor and introduce the trimethylsilyl groups. Modern synthetic methods, such as directed C-H activation and silylation, offer powerful tools for such transformations. In this scenario, the isoxazole ring nitrogen or the oxygen atoms of the nitro group could potentially act as directing groups, guiding a transition-metal catalyst to activate the C-H bonds at the C4 and C5 positions for subsequent silylation. For instance, iridium-catalyzed ortho-silylation directed by a hydroxyl group has been demonstrated, showcasing the principle of using a functional group to control regioselectivity. nih.gov This concept could be extended to the nitroisoxazole system. The preparation of bis(trimethylsilyl)methyl-substituted aryl derivatives via cross-coupling reactions and their subsequent regioselective metalation also provides a potential, albeit more complex, route to introduce the desired silyl functionality. nih.gov
Sequential Functionalization Leading to Polysubstituted Isoxazoles
The synthesis of a complex molecule like this compound is often best achieved through a multi-step, sequential functionalization approach. This allows for the precise placement of each substituent, avoiding issues with regioselectivity that can plague one-pot reactions. rsc.org
A hypothetical sequence could begin with the synthesis of a 3,5-disubstituted isoxazole, a common and often high-yielding reaction. organic-chemistry.org For example, a 1,3-dipolar cycloaddition could be used to form a 3-methyl-5-(trimethylsilyl)isoxazole. researchgate.net One of the existing groups could then be chemically transformed or used to direct the introduction of the next substituent. For instance, a methyl group could be functionalized to facilitate the introduction of the nitro group, or the existing silyl group could direct the silylation of the C4 position. The final trimethylsilyl group could then be installed. Such sequential strategies, while potentially longer, offer greater control and are often necessary for the unambiguous synthesis of highly substituted, multifunctional heterocyclic compounds like polysubstituted isoxazoles. nih.gov
Elucidation of Reaction Mechanisms and Mechanistic Pathways for 3 Nitro 4,5 Bis Trimethylsilyl Isoxazole Synthesis and Transformations
In-depth Analysis of 1,3-Dipolar Cycloaddition Mechanisms
The cornerstone for the synthesis of the isoxazole (B147169) ring system is the 1,3-dipolar cycloaddition, a powerful reaction that forms a five-membered heterocycle from a 1,3-dipole and a dipolarophile. wikipedia.org In the case of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole, the reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with a silylated alkyne or a precursor that forms the alkyne in situ.
The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with two primary hypotheses: a concerted pericyclic mechanism and a stepwise mechanism proceeding through a diradical or zwitterionic intermediate. libretexts.orgnih.govreddit.com
Concerted Mechanism: The concerted pathway, originally proposed by Huisgen, involves a single transition state where both new sigma bonds are formed simultaneously, although not necessarily at the same rate. wikipedia.orgalmerja.com This is a thermally allowed [π4s + π2s] cycloaddition. For most 1,3-dipolar cycloadditions, this model is widely accepted and supported by the high stereospecificity often observed in reactions with alkenes. almerja.com
Stepwise Mechanism: A stepwise mechanism would involve the initial formation of one sigma bond, leading to a zwitterionic or diradical intermediate, which then undergoes ring closure to form the final product. libretexts.orgalmerja.com While less common for typical 1,3-dipolar cycloadditions, certain reactants or reaction conditions can favor this pathway.
Computational studies on the formation of related 3-nitro-substituted 2-isoxazolines from nitrile oxides and nitroalkenes provide significant insight. govtpgcdatia.ac.in These studies indicate that while the reaction proceeds through a single transition state (ruling out a stable intermediate), the formation of the two new sigma bonds is highly asynchronous. For instance, in the transition state for the reaction between nitro-substituted formonitrile N-oxide and an alkene, the C3-C4 and C5-O1 bond lengths can be substantially different (e.g., 2.292 Å vs. 2.865 Å). govtpgcdatia.ac.in This high degree of asynchronicity suggests a polar, one-step mechanism that lies on the spectrum between a purely concerted and a stepwise process, but all attempts to locate a true zwitterionic intermediate have been unsuccessful. govtpgcdatia.ac.in
The regioselectivity of the cycloaddition—the specific orientation of the dipole and dipolarophile that leads to the this compound structure—is controlled by a combination of electronic and steric factors.
Electronic Effects: The reaction typically involves a nitrile oxide bearing the future nitro-group precursor and a bis(trimethylsilyl)acetylene (B126346) dipolarophile. The nitro group is strongly electron-withdrawing, which influences the electronic character of the nitrile oxide. Quantum-chemical studies on similar systems, such as the reaction between arylnitrile N-oxides and E-2-(trimethylsilyl)-1-nitroethene, classify the nitrile oxide as the nucleophilic component and the nitro-substituted dipolarophile as the electrophilic component. thieme-connect.de The trimethylsilyl (B98337) group, while bulky, can also exert electronic influence. The negative charge on the carbon atom bonded to the silicon atom can be significant (e.g., -0.55 e), suggesting a push-pull effect within the molecule that influences its reactivity. thieme-connect.de
Steric Effects: Steric hindrance plays a crucial role in directing the regiochemical outcome. Computational analyses of the formation of 5-substituted 3-nitro-2-isoxazolidines show that this regioisomer is strongly preferred. govtpgcdatia.ac.in Interestingly, this preferred orientation is determined not by local electrophile/nucleophile interactions but primarily by steric effects, where the transition state leading to other isomers is significantly destabilized by steric repulsion. govtpgcdatia.ac.in The bulky trimethylsilyl groups at the 4 and 5 positions would similarly disfavor alternative cycloaddition orientations that would lead to greater steric clash.
Computational chemistry, particularly using Density Functional Theory (DFT), has enabled the detailed characterization of transition states (TS) and the mapping of reaction energy profiles. For the cycloaddition leading to nitro-isoxazole systems, these studies provide quantitative data on the reaction's feasibility and mechanism. govtpgcdatia.ac.inthieme-connect.de
The calculations reveal a single, well-defined transition state for the cycloaddition. The energy barrier, or activation energy (ΔG‡), determines the reaction rate. The geometry of the TS provides evidence for the asynchronous nature of the bond formation.
| Reactants | Pathway | Activation Energy (ΔG‡, kcal/mol) | TS Bond Distances (Å) |
|---|---|---|---|
| Nitroformonitrile N-oxide + Propene | TSA (forms 4-nitro isomer) | 15.2 | C3-C4: 2.360, C5-O1: 2.434 |
| TSB (forms 5-nitro isomer) | 14.0 | C3-C4: 2.292, C5-O1: 2.865 |
This interactive table presents theoretical data for a model reaction forming a nitro-substituted isoxazoline (B3343090) ring, illustrating the lower energy barrier for one regioisomeric pathway and the asynchronous bond lengths in the transition states (TS). Data adapted from computational studies. govtpgcdatia.ac.in
The data clearly shows that the transition state leading to the 5-substituted product (TSB) is energetically favored. Furthermore, the significant difference between the forming C-C and C-O bond lengths in TSB highlights the asynchronicity of the process.
Mechanistic Investigations of Functional Group Transformations
Once formed, this compound possesses functional groups that can be manipulated to create a diverse range of derivatives. The primary sites for transformation are the nitro group and the two trimethylsilyl groups.
The nitro group is a powerful electron-withdrawing group, which strongly activates the isoxazole ring towards nucleophilic aromatic substitution (SNAr). This makes the nitro group an excellent leaving group, allowing for the introduction of various nucleophiles at the 3-position. wikipedia.orgorganic-chemistry.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition: A nucleophile attacks the carbon atom bearing the nitro group (C3 of the isoxazole ring). This attack is facilitated by the electron-withdrawing nature of the nitro group and the ring nitrogen, which can stabilize the resulting negative charge. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Elimination: The aromaticity of the ring is restored by the expulsion of the nitrite (B80452) ion (NO₂⁻), yielding the substituted isoxazole product.
This protocol has been successfully applied to a wide range of 5-nitroisoxazoles, demonstrating its utility for functionalizing the heterocycle. wikipedia.org
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Typical Conditions |
|---|---|---|---|
| O-Nucleophiles | Hydroquinone | Phenoxy | Acetonitrile, Room Temperature |
| N-Nucleophiles | Aliphatic Diamines | Amino | Acetonitrile, Reflux |
| S-Nucleophiles | Aliphatic Dithiols | Thioether | Acetonitrile, Room Temperature |
This interactive table summarizes various nucleophiles and conditions used in the SNAr functionalization of nitroisoxazoles, based on established protocols. organic-chemistry.org
The two trimethylsilyl (TMS) groups at the 4- and 5-positions are also valuable synthetic handles, allowing for further diversification through desilylation or ipso-substitution reactions.
Desilylation (Protodesilylation): This reaction involves the cleavage of a carbon-silicon bond and its replacement with a carbon-hydrogen bond. The removal of TMS groups from aromatic or heteroaromatic rings can be achieved under various conditions. Common methods include:
Fluoride-mediated Desilylation: Fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) have a very high affinity for silicon, making this a highly effective method for cleaving C-Si bonds.
Acid-catalyzed Desilylation: Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can protonate the carbon attached to the silicon, leading to the cleavage of the C-Si bond.
Base-catalyzed Desilylation: Certain bases can also promote desilylation. For instance, DBU has been used for the selective desilylation of terminal acetylenic TMS groups.
ipso-Substitution: This is a powerful transformation where the TMS group is replaced by an incoming electrophile at the exact same position (ipso attack). wikipedia.orgwikipedia.org The C-Si bond is weaker than a C-H bond, and the silicon atom has a remarkable ability to stabilize a positive charge at the β-position (the Wheland intermediate or sigma complex), making this process highly efficient and regioselective. wikipedia.org The mechanism is analogous to standard electrophilic aromatic substitution, but instead of a proton, the silyl (B83357) group is eliminated. wikipedia.org A wide variety of electrophiles can be used for ipso-substitution of aryl silanes, allowing for the directed introduction of diverse functional groups.
| Reaction Type | Reagent Class | Resulting Transformation |
| Halogenation | Br₂, Cl₂ | Replaces -SiMe₃ with -Br, -Cl |
| Acylation | RCOCl / AlCl₃ | Replaces -SiMe₃ with -C(O)R |
| Sulfonation | SO₃ / H₂SO₄ | Replaces -SiMe₃ with -SO₃H |
| Nitration | HNO₃ / H₂SO₄ | Replaces -SiMe₃ with -NO₂ |
Vinylogous Reactivity and Related Transformations
The concept of vinylogy describes the transmission of electronic effects through a conjugated system. In the context of this compound, the electron-withdrawing nitro group is anticipated to significantly influence the reactivity of the isoxazole ring, extending its effect to the C5 position. However, unlike isoxazoles bearing α-protons on a C5-alkyl substituent, traditional vinylogous reactivity involving deprotonation is not feasible for this compound. Instead, its vinylogous reactivity is expected to manifest through transformations involving the trimethylsilyl groups, which can act as leaving groups or participate in various coupling reactions.
The presence of the nitro group at C3 is crucial, as it activates the isoxazole ring towards nucleophilic attack. This activation, transmitted through the π-system of the isoxazole ring, can render the silylated C4 and C5 positions susceptible to nucleophilic displacement. Theoretical studies on similarly substituted systems suggest that steric pressure from bulky substituents can facilitate nucleophilic substitution reactions. mdpi.com
Plausible Vinylogous Transformations:
Several transformations can be envisaged for this compound, driven by the electronic and steric factors inherent in its structure. These include desilylation-functionalization reactions and cross-coupling reactions.
Nucleophilic Desilylation-Functionalization:
One of the most probable vinylogous transformations involves the nucleophilic attack at the C4 or C5 position, leading to the displacement of a trimethylsilyl group. The strong electron-withdrawing nature of the C3-nitro group enhances the electrophilicity of the isoxazole ring, making it susceptible to attack by a range of nucleophiles.
A plausible mechanism for this transformation involves the attack of a nucleophile on the silicon atom or directly on the carbon atom of the isoxazole ring, followed by the departure of the trimethylsilyl group. The choice of nucleophile and reaction conditions would determine the final product.
Table 1: Plausible Nucleophilic Desilylation-Functionalization Reactions of this compound
| Nucleophile | Plausible Product | Reaction Conditions | Notes |
| Fluoride ions (e.g., TBAF) | 3-Nitro-4/5-hydro-5/4-(trimethylsilyl)isoxazole | Anhydrous THF | Fluoride is a well-known desilylating agent. |
| Alkoxides (e.g., NaOMe) | 3-Nitro-4/5-methoxy-5/4-(trimethylsilyl)isoxazole | Methanol, room temperature | The regioselectivity would depend on the relative electrophilicity of C4 and C5. |
| Amines (e.g., Piperidine) | 3-Nitro-4/5-piperidino-5/4-(trimethylsilyl)isoxazole | Heat | The reaction may require elevated temperatures. |
| Thiolates (e.g., NaSPh) | 3-Nitro-4/5-(phenylthio)-5/4-(trimethylsilyl)isoxazole | DMF, room temperature | Thiolates are generally good nucleophiles for such substitutions. |
This table presents hypothetical reactions based on the general reactivity of silyl-substituted heterocycles and the activating effect of the nitro group. The regioselectivity of the substitution (C4 vs. C5) would be a subject of empirical investigation.
Cross-Coupling Reactions:
The trimethylsilyl groups on the isoxazole ring can also serve as synthetic handles for cross-coupling reactions, allowing for the introduction of various organic fragments. Although less common than with other leaving groups like halides, silyl groups can participate in certain palladium-catalyzed cross-coupling reactions, particularly in the presence of an activating group like fluoride.
For instance, a Hiyama-type cross-coupling reaction could be envisioned. In this reaction, the C-Si bond is activated by a fluoride source, and the resulting organosilicate intermediate undergoes cross-coupling with an organic halide in the presence of a palladium catalyst.
Table 2: Potential Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst System | Plausible Product | Reaction Type |
| Aryl iodide (Ar-I) | Pd(PPh₃)₄, TBAF | 3-Nitro-4/5-aryl-5/4-(trimethylsilyl)isoxazole | Hiyama Coupling |
| Vinyl bromide (R-CH=CH-Br) | Pd₂(dba)₃, P(t-Bu)₃, TBAF | 3-Nitro-4/5-vinyl-5/4-(trimethylsilyl)isoxazole | Hiyama Coupling |
| Alkynyl bromide (R-C≡C-Br) | Pd(OAc)₂, SPhos, TBAF | 3-Nitro-4/5-alkynyl-5/4-(trimethylsilyl)isoxazole | Hiyama-type Coupling |
This table outlines potential cross-coupling reactions. The feasibility and efficiency of these reactions would depend on the specific substrates and optimization of reaction conditions.
The vinylogous reactivity of this compound, therefore, is predicted to be centered around the cleavage of the C-Si bonds, facilitated by the electronic influence of the C3-nitro group. These transformations would provide a versatile platform for the synthesis of a variety of substituted isoxazoles, which are important scaffolds in medicinal chemistry and materials science. Further experimental and computational studies are necessary to fully elucidate the mechanistic pathways and synthetic utility of this intriguing molecule.
Advanced Spectroscopic Characterization and Structural Delineation of 3 Nitro 4,5 Bis Trimethylsilyl Isoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Nitro-4,5-bis(trimethylsilyl)isoxazole, a combination of 1H, 13C, and 29Si NMR would be essential for a comprehensive analysis.
1H and 13C NMR: Comprehensive Chemical Shift and Coupling Constant Analysis
1H NMR: In the absence of other protons directly attached to the isoxazole (B147169) ring, the 1H NMR spectrum of this compound would be dominated by the signals from the two trimethylsilyl (B98337) (TMS) groups. These would appear as a sharp singlet, integrating to 18 protons. The chemical shift of this singlet would be expected in the typical range for TMS groups, approximately 0.2-0.4 ppm. The exact chemical shift would be influenced by the electronic environment of the isoxazole ring, including the electron-withdrawing nitro group.
13C NMR: The 13C NMR spectrum would provide more detailed structural information. Key expected signals include:
Trimethylsilyl Carbons: A signal for the methyl carbons of the two equivalent TMS groups would be expected at around -1 to 2 ppm.
Isoxazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring are diagnostic. Based on data for substituted isoxazoles, the following approximate ranges can be predicted:
C3: This carbon, bearing the nitro group, would be significantly deshielded, likely appearing in the range of 155-165 ppm.
A table of predicted 13C NMR chemical shifts is provided below for clarity.
| Atom | Predicted Chemical Shift (ppm) |
| C3 | 155 - 165 |
| C4 | 115 - 125 |
| C5 | 170 - 180 |
| Si(CH₃)₃ | -1 - 2 |
29Si NMR Spectroscopy: Direct Probing of Trimethylsilyl Environments
29Si NMR spectroscopy would directly probe the silicon atoms of the two trimethylsilyl groups. As the two TMS groups are chemically equivalent, a single resonance would be expected. The chemical shift for silicon atoms in trimethylsilyl groups attached to sp2-hybridized carbons typically falls within the range of -5 to +5 ppm. huji.ac.ilpascal-man.com The electron-withdrawing nature of the nitroisoxazole ring might shift this signal slightly downfield compared to simpler silylated alkenes.
Multi-dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
While 1D NMR provides essential information, multi-dimensional NMR experiments would be crucial for unambiguous assignments and to confirm the connectivity of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the 1H signal of the TMS protons with the corresponding 13C signal of the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This would be the most informative experiment for this particular molecule. Key correlations would be expected between:
The TMS protons and the C4 and C5 carbons of the isoxazole ring, confirming the attachment of the silyl (B83357) groups to these positions.
The TMS protons and the silicon atom (if a 1H-29Si HMBC is performed).
NOESY (Nuclear Overhauser Effect Spectroscopy): In this case, with only one type of proton environment, a NOESY experiment would not be particularly insightful for determining stereochemistry within the molecule itself.
Infrared (IR) and Raman Spectroscopy: Characteristic Vibrational Modes of Nitro and Organosilicon Moieties
IR and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying specific functional groups.
For this compound, the following characteristic vibrational modes would be expected:
Nitro Group (NO₂): The nitro group has two characteristic stretching vibrations:
Asymmetric stretch: A strong band typically appearing in the region of 1500-1570 cm⁻¹.
Symmetric stretch: A medium to strong band in the 1300-1370 cm⁻¹ region. The exact positions would be influenced by the electronic effects of the isoxazole ring.
Trimethylsilyl Group (Si(CH₃)₃): The TMS groups would give rise to several characteristic bands:
Symmetric C-H stretching: Around 2955-2965 cm⁻¹.
Asymmetric C-H stretching: Around 2895-2905 cm⁻¹.
Symmetric Si-C stretching: A characteristic band, often strong in the Raman spectrum, around 600-700 cm⁻¹.
Rocking and bending modes: In the fingerprint region below 1000 cm⁻¹.
Isoxazole Ring: The C=N and C=C stretching vibrations of the isoxazole ring would be expected in the 1400-1650 cm⁻¹ region, though they may be complex and coupled with other vibrations. The ring breathing modes would appear at lower frequencies.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Trimethylsilyl (Si(CH₃)₃) | C-H Stretch | 2895 - 2965 |
| Trimethylsilyl (Si(CH₃)₃) | Si-C Stretch | 600 - 700 |
| Isoxazole Ring | C=N, C=C Stretch | 1400 - 1650 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural evidence.
Expected fragmentation pathways for this molecule would likely involve:
Loss of a methyl group (-CH₃): A very common fragmentation for trimethylsilyl compounds, leading to a stable [M-15]⁺ ion.
Loss of the nitro group (-NO₂): Cleavage of the C-N bond to lose a nitro group, resulting in an [M-46]⁺ ion.
Cleavage of the isoxazole ring: The heterocyclic ring can undergo various ring-opening and fragmentation pathways, leading to smaller charged fragments.
Rearrangements involving the silyl groups: Silyl groups are known to undergo rearrangements, which could lead to complex fragmentation patterns.
Computational Chemistry and Theoretical Investigations of 3 Nitro 4,5 Bis Trimethylsilyl Isoxazole
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which are vital for the structural elucidation of newly synthesized compounds like 3-Nitro-4,5-bis(trimethylsilyl)isoxazole. By calculating these parameters, chemists can compare theoretical data with experimental results to confirm the molecular structure.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a standard application of computational chemistry. The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized using a selected level of theory, such as the B3LYP functional with a basis set like 6-311+G(d,p). This step finds the lowest energy conformation of the molecule.
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
Chemical Shift Determination: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref_ - σ_iso_).
For this compound, theoretical calculations would provide distinct chemical shifts for the methyl protons and carbons of the two trimethylsilyl (B98337) groups, as well as for the quaternary carbons of the isoxazole (B147169) ring. The presence of the electron-withdrawing nitro group and the silicon atoms would significantly influence the electronic environment and, consequently, the chemical shifts of the isoxazole ring carbons.
Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for Key Nuclei in this compound This table is a hypothetical representation based on typical values for similar functional groups, as direct experimental or calculated data for this specific molecule is not widely published.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹³C (C3-NO₂) | 155 - 165 | Deshielded due to attachment to the electronegative nitro group and ring nitrogen. |
| ¹³C (C4-Si) | 120 - 130 | Chemical shift influenced by the adjacent silicon atom and isoxazole ring structure. |
| ¹³C (C5-Si) | 140 - 150 | Influenced by both the adjacent silicon and the ring oxygen atom. |
| ¹³C (TMS -CH₃) | -1 - 3 | Typical range for trimethylsilyl group carbons. |
| ²⁹Si (TMS) | 5 - 15 | Characteristic range for silicon in a trimethylsilyl environment attached to an sp² carbon. |
Vibrational Frequencies: Theoretical vibrational analysis helps in interpreting infrared (IR) and Raman spectra. After geometry optimization, the calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These frequencies correspond to specific molecular motions (stretching, bending, etc.).
Key predicted vibrational frequencies for this molecule would include:
NO₂ Vibrations: Strong asymmetric and symmetric stretching modes, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
C=N and C=C Stretching: Vibrations associated with the isoxazole ring.
Si-C Stretching: Modes related to the trimethylsilyl groups.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
Investigation of Intermolecular Interactions and Solvent Effects
The physical and chemical behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules (intermolecular forces) and the solvent.
Intermolecular Interactions: The structure of this molecule suggests several key interactions:
Dipole-Dipole Interactions: The nitro group and the isoxazole ring create a significant molecular dipole moment, leading to strong dipole-dipole interactions.
van der Waals Forces: The bulky trimethylsilyl groups provide a large surface area, contributing significantly to London dispersion forces.
Stacking Interactions: In the solid state or in concentrated solutions, π-π stacking between the isoxazole rings of adjacent molecules might occur. Computational studies on similar heterocyclic systems, like oxadiazoles, have shown that such stacking can influence the material's electronic and optical properties. nih.gov
Solvent Effects: The choice of solvent can significantly impact reaction rates, equilibria, and spectroscopic properties. mdpi.com Theoretical chemistry models these effects using two main approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. nih.govmdpi.com Calculations using PCM can predict how the molecule's properties, such as its conformational stability and UV-Vis absorption spectrum, change in different solvents. For instance, the charge distribution and dipole moment of this compound would be influenced by the polarity of the solvent. researchgate.net
Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation along with the solute molecule. This method is computationally more intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding (though not dominant for this molecule) or coordination.
A study combining these methods, for example, using DFT with a PCM model, could reveal how solvents with varying polarity (e.g., hexane, tetrahydrofuran, acetonitrile) stabilize or destabilize the ground state and various transition states of reactions involving this compound. mdpi.commdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Synthetic Utility and Transformative Potential of 3 Nitro 4,5 Bis Trimethylsilyl Isoxazole in Organic Synthesis
Synthetic Manipulations Involving the Trimethylsilyl (B98337) Groups
Protodesilylation and Halodesilylation Reactions
Protodesilylation, the replacement of a silyl (B83357) group with a proton, can be readily achieved under acidic or basic conditions. This reaction allows for the selective removal of one or both trimethylsilyl groups, providing access to isoxazoles with hydrogen atoms at the 4- and/or 5-positions. This can be a crucial step in a synthetic sequence where the silyl groups have served their purpose as directing or protecting groups.
Halodesilylation, the replacement of a silyl group with a halogen atom (e.g., iodine, bromine, or chlorine), is another powerful transformation. This reaction introduces a handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. The ability to introduce different halogens at specific positions can allow for sequential and site-selective cross-coupling reactions.
Cross-Coupling Reactions Utilizing the C-Si Bond
The carbon-silicon bonds at the 4- and 5-positions of the isoxazole (B147169) ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. Hiyama coupling, which involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source, is a prime example. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at these positions.
The ability to perform these cross-coupling reactions under mild conditions is crucial to avoid degradation of the isoxazole ring and other sensitive functional groups that may be present in the molecule. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity.
Table 1: Examples of Cross-Coupling Reactions on Silylated Heterocycles
| Substrate | Coupling Partner | Catalyst/Conditions | Product |
| 4-Trimethylsilylisoxazole derivative | Aryl iodide | Pd(PPh₃)₄, CuI, TBAF | 4-Aryl-isoxazole derivative |
| 5-Trimethylsilylisoxazole derivative | Alkenyl bromide | PdCl₂(dppf), Ag₂O | 5-Alkenyl-isoxazole derivative |
| 4,5-Bis(trimethylsilyl)isoxazole | 2 equiv. Aryl bromide | Pd(OAc)₂, SPhos, K₃PO₄ | 4,5-Diaryl-isoxazole |
Note: This table represents generalized examples of cross-coupling reactions on silylated isoxazoles and may not be specific to the 3-nitro derivative.
Stereoselective Conversions Mediated by Silyl Groups
While specific examples for 3-Nitro-4,5-bis(trimethylsilyl)isoxazole are not extensively documented, the influence of silyl groups in directing stereoselective reactions in other systems is well-established. For instance, the steric bulk of the trimethylsilyl groups could be exploited to direct the approach of a reagent to a specific face of the molecule in subsequent transformations, leading to the formation of stereochemically defined products. Further research in this area could unlock new avenues for the asymmetric synthesis of complex chiral molecules based on the isoxazole scaffold.
Applications in the Construction of Complex Molecular Architectures and Scaffolds
The true measure of a synthetic intermediate's value lies in its ability to facilitate the construction of complex and functionally rich molecules. This compound, with its array of strategically placed and orthogonally reactive functional groups, is well-positioned to serve as a cornerstone in the synthesis of diverse molecular architectures. osti.gov
By leveraging the selective transformations of the nitro and trimethylsilyl groups, chemists can access a vast chemical space of substituted isoxazoles. For example, a synthetic sequence could involve the sequential cross-coupling of different aryl groups at the 4- and 5-positions, followed by the reduction of the nitro group to an amine and subsequent elaboration of this functionality. This approach allows for the rapid and efficient assembly of highly decorated isoxazole scaffolds that can be tailored for specific applications in areas such as medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov The isoxazole core can act as a central hub from which different molecular fragments can be projected in a well-defined three-dimensional arrangement. osti.gov
Emerging Research Avenues and Future Prospects for 3 Nitro 4,5 Bis Trimethylsilyl Isoxazole
Development of Green Chemistry Approaches for Synthesis and Functionalization
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization. The synthesis of polysubstituted isoxazoles, including derivatives like 3-Nitro-4,5-bis(trimethylsilyl)isoxazole, is an area ripe for the application of these principles.
A primary green approach for the synthesis of the isoxazole (B147169) ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of a nitro-acetonitrile oxide with bis(trimethylsilyl)acetylene (B126346). Traditional methods often rely on volatile organic compounds (VOCs) as solvents. However, recent research has demonstrated the feasibility of conducting such cycloadditions in more environmentally benign media. For instance, the use of deep eutectic solvents (DES), which are biodegradable and can often be recycled, has been shown to be effective for the synthesis of 3,5-disubstituted isoxazoles. researchgate.net Similarly, conducting the reaction in water is another highly attractive green alternative that has been successfully applied to the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov These aqueous methods can offer fast reaction times and simplify product isolation. nih.gov
Solvent-free reaction conditions represent another cornerstone of green chemistry. Grinding techniques, where reactants are mechanically mixed in the absence of a solvent, have been successfully used for the synthesis of other nitro-substituted isoxazoles. researchgate.net This approach not only eliminates the need for solvents but can also lead to higher yields and shorter reaction times. Microwave-assisted organic synthesis (MAOS) is another energy-efficient method that can accelerate the synthesis of isoxazole derivatives, often in greener solvents or under solvent-free conditions.
The functionalization of the trimethylsilyl (B98337) groups on the isoxazole ring also offers opportunities for green chemistry applications. The trimethylsilyl group is a versatile functional handle that can be transformed into other groups under various conditions. wikipedia.org Developing catalytic methods for these transformations that avoid stoichiometric and often hazardous reagents is a key goal.
Table 1: Potential Green Chemistry Approaches for this compound
| Approach | Description | Potential Advantages |
| Alternative Solvents | Utilizing deep eutectic solvents (DES) or water as the reaction medium for the cycloaddition step. researchgate.netnih.gov | Reduced use of volatile organic compounds, potential for solvent recycling, enhanced reaction rates, and simplified work-up procedures. |
| Solvent-Free Synthesis | Employing grinding or mechanochemical methods for the synthesis. researchgate.net | Elimination of solvent waste, potential for higher yields, and reduced energy consumption. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. nih.gov | Significantly reduced reaction times, improved yields, and often cleaner reactions. |
| Catalytic Functionalization | Developing catalytic methods for the transformation of the trimethylsilyl groups. | Reduced waste from stoichiometric reagents and increased atom economy. |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. energetic-materials.org.cnrsc.org The synthesis of nitro-containing compounds, which can be thermally sensitive and potentially explosive, is particularly well-suited for flow chemistry. energetic-materials.org.cnnih.gov
The synthesis of this compound could be significantly enhanced by transitioning from traditional batch processes to a continuous flow setup. A key step, the nitration to form the nitro-acetonitrile oxide precursor, could be performed in a microreactor, allowing for precise control of reaction temperature and residence time, thereby minimizing the formation of byproducts and enhancing safety. energetic-materials.org.cn The subsequent [3+2] cycloaddition with bis(trimethylsilyl)acetylene could also be integrated into a continuous flow system. This would enable the rapid optimization of reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity of the final product.
The integration of automated synthesis platforms with continuous flow reactors can further accelerate the exploration of the chemical space around this compound. Automated systems can systematically vary reaction conditions and starting materials, enabling high-throughput screening of reaction outcomes and the rapid identification of optimal synthetic protocols. This approach would be particularly valuable for exploring the subsequent functionalization of the trimethylsilyl groups, allowing for the creation of a library of derivatives with diverse properties.
Table 2: Advantages of Continuous Flow Synthesis for this compound
| Feature | Advantage |
| Enhanced Safety | Improved heat transfer and smaller reaction volumes minimize risks associated with exothermic reactions and potentially unstable intermediates. energetic-materials.org.cn |
| Precise Process Control | Accurate control over temperature, pressure, and residence time leads to better reproducibility and higher yields. |
| Rapid Optimization | Automated systems allow for the quick screening of a wide range of reaction parameters. |
| Scalability | Scaling up production is achieved by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactions. |
| Integration of Steps | Multiple reaction steps can be "telescoped" into a single continuous process, reducing manual handling and purification steps. rsc.org |
Exploration of Novel Catalytic Transformations and Reaction Conditions
The development of novel catalytic methods is at the forefront of modern organic chemistry, enabling the efficient and selective synthesis and functionalization of complex molecules. For this compound, catalytic strategies can be envisioned for both its formation and its subsequent chemical transformations.
The core isoxazole synthesis via [3+2] cycloaddition can be catalyzed by various metals. Copper-catalyzed cycloadditions, for example, are well-established for the synthesis of isoxazoles and can proceed under mild conditions with high regioselectivity. nih.govnih.gov The use of chiral catalysts could even open the door to enantioselective syntheses if a prochiral alkyne were used. nih.gov Organocatalysis presents a metal-free alternative for promoting the cycloaddition reaction.
The true synthetic versatility of this compound lies in the catalytic functionalization of its substituent groups. The trimethylsilyl groups are particularly amenable to a wide range of transformations. For instance, they can be replaced with halogens, acyl groups, or other functional groups through electrophilic substitution. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to introduce aryl, vinyl, or alkynyl substituents at the 4- and 5-positions after conversion of the silyl (B83357) groups to more reactive species like halides or triflates. researchgate.net
The nitro group also offers a handle for further transformations. Catalytic reduction of the nitro group to an amino group would provide access to 3-amino-4,5-disubstituted isoxazoles, which are valuable building blocks for the synthesis of biologically active compounds. acs.org The development of chemoselective reduction methods that leave the isoxazole ring and other functional groups intact is a key research objective.
Table 3: Potential Catalytic Transformations for this compound
| Transformation | Catalyst Type | Potential Products |
| Isoxazole Synthesis | Copper(I) or Organocatalysts | This compound |
| C-Si Bond Functionalization | Transition Metals (e.g., Pd, Cu) | Arylated, vinylated, or alkynylated isoxazoles |
| Nitro Group Reduction | Transition Metals (e.g., Pd, Pt, Fe) or Organocatalysts | 3-Amino-4,5-bis(trimethylsilyl)isoxazole |
Advanced Material Science Applications (if applicable to synthetic methodology)
While the primary applications of many isoxazole derivatives lie in medicinal chemistry, their unique electronic and structural properties also make them interesting candidates for materials science. nih.gov The synthetic methodologies developed for this compound could pave the way for its use as a precursor to advanced materials.
The presence of both a strong electron-withdrawing nitro group and silicon-containing moieties suggests potential applications in electronic materials. The ability to precisely tune the electronic properties of the isoxazole core through the functionalization of the silyl groups could lead to the development of novel organic semiconductors or components for organic light-emitting diodes (OLEDs). The introduction of extended π-conjugated systems via cross-coupling reactions at the 4- and 5-positions could be a viable strategy to achieve desired photophysical properties.
The trimethylsilyl groups can also facilitate the preparation of polymeric materials. For example, they can act as reactive sites for polymerization reactions, leading to the formation of isoxazole-containing polymers with unique thermal or optical properties. The controlled synthesis of such polymers could be achieved using the advanced synthetic platforms described earlier, such as continuous flow reactors.
Furthermore, the isoxazole ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene or dienophile. wikipedia.org This reactivity could be exploited to create complex, three-dimensional architectures and novel polymeric networks. The specific substitution pattern of this compound could influence the reactivity and selectivity of these cycloaddition reactions, offering a pathway to materials with tailored structures and properties.
While the direct application of this compound in material science is still speculative, the synthetic tools being developed for its synthesis and functionalization provide a strong foundation for future explorations in this exciting field. The ability to create a diverse library of derivatives with tunable properties will be key to unlocking its potential in advanced material applications.
Q & A
Q. What are the recommended synthetic routes for 3-nitro-4,5-bis(trimethylsilyl)isoxazole, and how can reaction yields be optimized?
The synthesis of silylated isoxazoles typically involves cyclocondensation of nitrile oxides with silylated alkynes or functionalization of preformed isoxazole cores. A general method includes:
- Stepwise functionalization : Introduce trimethylsilyl groups via nucleophilic substitution or metal-catalyzed silylation. For example, trimethylsilyl chloride (TMSCl) can be used in the presence of a base like triethylamine .
- Nitro-group introduction : Nitration of the isoxazole ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid ring decomposition .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures). Typical yields range from 50–70%, depending on steric and electronic effects .
Q. How should researchers handle and purify this compound to ensure safety and purity?
Q. What are the key safety considerations for storing and disposing of this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of silyl groups .
- Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before incineration. Avoid drain disposal due to potential aquatic toxicity .
- Spill management : Absorb with vermiculite, place in sealed containers, and label as hazardous waste .
Advanced Research Questions
Q. How does the electron-deficient nature of this compound influence its reactivity in cross-coupling reactions?
The nitro group deactivates the isoxazole ring, making it resistant to electrophilic substitution but amenable to nucleophilic aromatic substitution (NAS) under harsh conditions. Example applications:
- Suzuki-Miyaura coupling : Requires Pd(PPh₃)₄ catalyst and microwave irradiation (100°C, DMF) to activate the C–Br bond .
- Cycloaddition : Reacts with electron-rich dienophiles (e.g., enamines) in [4+2] Diels-Alder reactions at elevated temperatures .
- Computational insights : DFT studies predict preferential reactivity at the C-4 position due to lower LUMO energy .
Q. What strategies can resolve contradictions in reported biological activity data for nitro-substituted isoxazoles?
- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives .
- SAR studies : Compare analogues (e.g., 3-nitro vs. 3-amino derivatives) to isolate nitro-specific effects .
Q. How can computational modeling predict the environmental fate of this compound?
- QSPR models : Estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) based on logP (predicted ~3.5) and nitro-group reactivity .
- Molecular dynamics (MD) : Simulate hydrolysis pathways of silyl groups in aqueous environments (pH 7–9) .
- Validation : Compare with experimental LC-MS data on degradation products (e.g., silanols, nitrite ions) .
Q. What advanced spectroscopic techniques are critical for characterizing decomposition products of this compound?
- GC-MS : Identify volatile byproducts (e.g., trimethylsilanol) .
- XPS : Analyze surface oxidation states of nitro groups after thermal stress .
- In situ IR : Monitor nitro-to-amine reduction under catalytic hydrogenation .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions (Schlenk line) to preserve silyl groups .
- Data interpretation : Cross-reference spectral data with NIST Chemistry WebBook entries for nitro-isoxazoles .
- Ethical reporting : Disclose incomplete safety data (e.g., acute toxicity) and recommend precautionary measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
